Polyalthic acid

Description

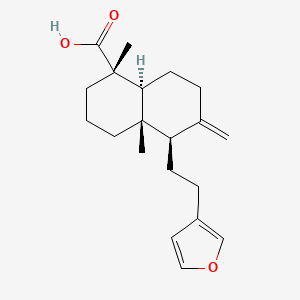

Structure

3D Structure

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20+/m1/s1 |

InChI Key |

ZQHJXKYYELWEOK-UMGGQSCQSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O |

Synonyms |

polyalthic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activities of ent-Polyalthic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Polyalthic acid, a labdane-type diterpene primarily isolated from the oleoresin of Copaifera species, has emerged as a promising natural product with a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological functions of ent-polyalthic acid, with a focus on its antimicrobial, antiparasitic, and cytotoxic properties. This document consolidates quantitative data from various studies, presents detailed experimental protocols for key assays, and illustrates the proposed mechanisms of action and signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

ent-Polyalthic acid is a bicyclic diterpenoid compound that has been the subject of increasing scientific interest due to its significant therapeutic potential. It is a major constituent of copaiba oleoresin, a traditional medicine used in the Amazon region for its anti-inflammatory and antiseptic properties.[1] Modern research has begun to scientifically validate these traditional uses, revealing a spectrum of biological activities that make ent-polyalthic acid a compelling candidate for further investigation and development as a lead compound for new therapeutic agents.[1][2] This guide aims to provide a detailed technical summary of the current state of knowledge regarding the biological activities of this compound.

Quantitative Biological Data

The biological activities of ent-polyalthic acid have been quantified in numerous studies. The following tables summarize the key findings, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), 50% Inhibitory Concentration (IC50), 50% Cytotoxic Concentration (CC50), and 50% Lethal Concentration (LC50) values against various targets.

Table 1: Antibacterial Activity of ent-Polyalthic Acid

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Streptococcus mutans (ATCC 25275) | 50 | 50 | [3] |

| Streptococcus sobrinus (ATCC 33478) | 50 | 50 | [3] |

| Streptococcus salivarius (ATCC 25975) | 25 | 50 | [3] |

| Enterococcus faecalis (ATCC 4082) | 25 | 25 | [3] |

| Streptococcus mitis (ATCC 49456) | 25 | >400 | [3] |

| Streptococcus sanguinis (ATCC 10556) | 50 | >400 | [3] |

| Lactobacillus paracasei (ATCC 11578) | 50 | >400 | [3] |

Table 2: Antibiofilm Activity of ent-Polyalthic Acid

| Bacterial Strain | MICB50 (µg/mL) | Reference |

| Streptococcus mutans (ATCC 25275) | 125 | [3] |

| Streptococcus sobrinus (ATCC 33478) | 125 | [3] |

| Lactobacillus paracasei (ATCC 11578) | 15.6 | [3] |

Table 3: Antiparasitic Activity of ent-Polyalthic Acid

| Parasite | Host Cell | IC50 (µg/mL) | CC50 (µg/mL) | Reference |

| Toxoplasma gondii (RH strain) | BeWo | 93.24 ± 1.395 | 171.76 ± 7.725 | [3] |

Table 4: Cytotoxicity and Toxicological Data for ent-Polyalthic Acid

| Cell Line/Organism | Assay | Endpoint | Value (µg/mL) | Reference |

| V79 cells | Colony Formation | - | 78.1 - 1250 (reduced colony formation) | [3] |

| Caenorhabditis elegans | Lethality | LC50 (48h) | 1000 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of the standard methods used to assess the biological activities of natural products like ent-polyalthic acid.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of ent-polyalthic acid that inhibits the visible growth of a specific bacterium.

Materials:

-

ent-Polyalthic acid stock solution (in an appropriate solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of ent-Polyalthic Acid Dilutions:

-

Prepare a serial two-fold dilution of the ent-polyalthic acid stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound and to the positive control wells.

-

The final volume in each well will be 100 µL.

-

Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of ent-polyalthic acid at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

-

Antiparasitic Activity Assay: Toxoplasma gondii Proliferation

This protocol describes a method to evaluate the inhibitory effect of a compound on the intracellular proliferation of Toxoplasma gondii.

Objective: To determine the IC50 of ent-polyalthic acid against T. gondii tachyzoites.

Materials:

-

ent-Polyalthic acid stock solution

-

Host cells (e.g., human foreskin fibroblasts - HFF, or BeWo cells)

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well plates

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., Giemsa stain or fluorescent antibodies against parasite proteins)

-

Microscope

Procedure:

-

Host Cell Seeding:

-

Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

-

Infection:

-

Infect the confluent host cell monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of approximately 1-5.

-

Incubate for 2-4 hours to allow for parasite invasion.

-

-

Treatment:

-

After the invasion period, wash the wells with sterile PBS to remove extracellular parasites.

-

Add fresh culture medium containing serial dilutions of ent-polyalthic acid to the wells.

-

Include a positive control (e.g., pyrimethamine) and a negative (vehicle) control.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

Quantification of Proliferation:

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Giemsa stain or perform immunofluorescence staining for a parasite-specific protein (e.g., SAG1).

-

Under a microscope, count the number of parasites per parasitophorous vacuole in at least 100 vacuoles per condition.

-

The IC50 value is calculated from the dose-response curve.

-

Cytotoxicity Assessment: MTT Assay

This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the CC50 of ent-polyalthic acid on a specific cell line (e.g., MCF-7).

Materials:

-

ent-Polyalthic acid stock solution

-

Target cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing serial dilutions of ent-polyalthic acid.

-

Include a vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The CC50 value is calculated from the dose-response curve.

-

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of ent-polyalthic acid are still under investigation. However, several studies have provided insights into its potential modes of action.

Antibacterial Mechanism

The antibacterial activity of diterpenes like ent-polyalthic acid is often attributed to their ability to disrupt the bacterial cell membrane.[2] The lipophilic nature of the molecule allows it to intercalate into the phospholipid bilayer, leading to a loss of membrane integrity and function. This can result in the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.

Caption: Proposed mechanism of antibacterial action of ent-Polyalthic acid.

Antiparasitic Mechanism against Toxoplasma gondii

ent-Polyalthic acid has been shown to inhibit the proliferation of T. gondii.[3] One proposed mechanism is the inhibition of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1).[4] This kinase is crucial for parasite motility, invasion, and egress from host cells. By inhibiting TgCDPK1, ent-polyalthic acid may block these essential processes, thereby halting the parasite's life cycle. Additionally, some studies suggest that ent-polyalthic acid can modulate the host's immune response, including the upregulation of Interleukin-6 (IL-6), which may contribute to the control of parasite proliferation.

Caption: Proposed antiparasitic mechanisms of ent-Polyalthic acid.

IL-6 Signaling Pathway Modulation

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. The classical IL-6 signaling pathway is initiated by the binding of IL-6 to its membrane-bound receptor (IL-6R), which then recruits the signal-transducing subunit gp130, leading to the activation of the JAK/STAT signaling cascade. While the precise mechanism of ent-polyalthic acid's interaction with this pathway is not fully elucidated, its modulatory effects suggest a potential therapeutic application in inflammatory conditions.

Caption: Overview of the classical IL-6 signaling pathway.

Conclusion and Future Directions

ent-Polyalthic acid has demonstrated a compelling profile of biological activities, particularly in the antimicrobial, antiparasitic, and cytotoxic domains. The quantitative data summarized in this guide highlight its potency and provide a strong rationale for its continued investigation. The detailed experimental protocols offer a foundation for researchers to further explore its therapeutic potential and to standardize methodologies for comparative studies.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by ent-polyalthic acid is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of ent-polyalthic acid.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of ent-polyalthic acid could lead to the identification of derivatives with improved potency and selectivity.

-

Clinical Trials: Given its traditional use and promising preclinical data, well-designed clinical trials are the ultimate step to translate the therapeutic potential of ent-polyalthic acid into clinical applications.

References

- 1. Determination of Toxoplasma gondii Replication in Naïve and Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-content imaging assay to evaluate Toxoplasma gondii infection and proliferation: A multiparametric assay to screen new compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Development of Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1) Inhibitors with Potent Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Plant Origins of Polyalthic Acid

Introduction

This compound is a naturally occurring labdane-type bicyclic diterpene that has garnered significant interest in the scientific community for its diverse pharmacological activities. These activities include antimicrobial, antifungal, antiparasitic, anti-inflammatory, and cytotoxic effects.[1][2] As a promising lead compound for drug development, a thorough understanding of its natural sources, concentration in those sources, and methods of isolation is crucial for further research and potential therapeutic applications. This guide provides a comprehensive overview of the plant origins of this compound, quantitative data on its occurrence, and detailed experimental protocols for its isolation.

Natural Sources and Plant Origins

This compound is predominantly found in two main genera of plants: Copaifera and Polyalthia.

Genus Copaifera (Family: Fabaceae)

The oleoresin produced by trees of the Copaifera genus, commonly known as copaiba oil, is a major and well-documented source of this compound.[1][3][4] This oleoresin is a traditional medicine in the Amazon region of Brazil.[1] Several species within this genus are known to produce this compound, with varying concentrations.

-

Copaifera lucens : The oleoresin of this species is a particularly rich source of ent-polyalthic acid, where it is a major compound, representing approximately 69.8% of the total oleoresin composition.[5]

-

Copaifera duckei : This species is another significant source, with the concentration of ent-polyalthic acid in its oleoresin reported to range from 6.9% to 40.86%.[5]

-

Copaifera reticulata : The oleoresin of this species is also used in traditional Brazilian medicine and contains this compound as one of its main diterpenoid constituents.[4]

-

Other Copaifera Species : Diterpenes like this compound are common constituents in the oleoresins of various Copaifera species.[5]

Genus Polyalthia (Family: Annonaceae)

The genus Polyalthia comprises over 100 species of evergreen trees and shrubs found in tropical and subtropical regions of Asia and Australia.[6][7] While the name "this compound" suggests its origin from this genus, specific quantitative data on its concentration in Polyalthia species is less documented in the provided search results compared to Copaifera. However, various species of Polyalthia are known to produce a wide range of diterpenoids.[6][8]

-

Polyalthia longifolia : This species, commonly known as the Ashoka tree, is used in traditional Indian medicine.[8][9] Its phytochemical profile includes various diterpenoids, and it is a source of clerodane diterpenoids, which are structurally related to the labdane (B1241275) skeleton of this compound.[7][8] While gallic acid has been isolated from this plant, the presence of this compound itself is implied by the genus name.[10]

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between species and even individual trees. The most precise quantitative data available pertains to the oleoresins of the Copaifera genus.

| Plant Source | Part/Type of Extract | Concentration of this compound | Reference |

| Copaifera lucens | Oleoresin | ~69.8% | [5] |

| Copaifera duckei | Oleoresin | 6.9% - 40.86% | [5] |

Experimental Protocols

Isolation of ent-Polyalthic Acid from Copaifera Oleoresin

While a single detailed protocol is not provided in its entirety, a general methodology can be constructed based on the recurring descriptions of isolating diterpenes from natural sources. The isolation typically involves chromatographic techniques.

Objective: To isolate pure ent-polyalthic acid from the oleoresin of Copaifera species.

Materials and Reagents:

-

Crude Copaifera oleoresin

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates

-

Developing chamber for TLC

-

UV lamp for visualization

-

Rotary evaporator

-

Glassware (beakers, flasks, chromatography column)

Methodology:

-

Preparation of the Crude Extract: The crude oleoresin is typically dissolved in a minimal amount of a non-polar solvent like hexane to prepare it for loading onto the chromatography column.

-

Column Chromatography:

-

A glass column is packed with silica gel suspended in a non-polar solvent (e.g., hexane). This is known as the stationary phase.

-

The dissolved oleoresin is carefully loaded onto the top of the silica gel bed.

-

The separation is achieved by eluting the column with a solvent system of increasing polarity (gradient elution). This is the mobile phase. A common gradient starts with 100% hexane and gradually introduces a more polar solvent like ethyl acetate.

-

Fractions of the eluate are collected sequentially.

-

-

Monitoring the Separation:

-

The separation process is monitored using Thin Layer Chromatography (TLC). Small spots of each collected fraction are applied to a TLC plate.

-

The TLC plate is developed in an appropriate solvent system.

-

The separated compounds on the TLC plate are visualized, often under a UV lamp. Fractions containing compounds with the same Rf value are pooled together.

-

-

Purification and Identification:

-

Fractions containing the compound of interest (this compound) are combined.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

-

The purity of the isolated this compound can be further assessed by techniques like High-Performance Liquid Chromatography (HPLC).

-

The chemical structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).[1]

-

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: General biosynthetic pathway for this compound.

Biosynthesis of this compound

While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, as a diterpene, its formation follows the well-established methylerythritol 4-phosphate (MEP) pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-D-xylulose 5-phosphate (MEP/DOXP) pathway. This pathway occurs in the plastids of plant cells.

-

Formation of Isoprene Units: The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DOXP). Through a series of enzymatic reactions, DOXP is converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

-

Assembly of the Diterpene Precursor: IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP, C10), then farnesyl pyrophosphate (FPP, C15), and finally geranylgeranyl pyrophosphate (GGPP, C20). GGPP is the universal precursor for all diterpenoids.

-

Cyclization and Modification: The linear GGPP molecule undergoes a complex cyclization process catalyzed by specific enzymes called diterpene synthases. This cyclization forms the characteristic bicyclic labdane skeleton of this compound. Subsequent tailoring reactions, such as oxidations, are then likely to occur to yield the final this compound structure.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. Its primary and most concentrated sources are the oleoresins of various Copaifera species, particularly C. lucens. While also associated with the Polyalthia genus, quantitative data for these sources is less available. The isolation of this compound is readily achievable through standard chromatographic techniques. Understanding the natural origins and biosynthesis of this compound is fundamental for its sustainable sourcing, chemical synthesis of analogs, and future development into clinically relevant therapeutic agents.

References

- 1. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemicals from Polyalthia Species: Potential and Implication on Anti-Oxidant, Anti-Inflammatory, Anti-Cancer, and Chemoprevention Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The chemistry, pharmacologic, and therapeutic applications of Polyalthia longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ç½åå è½½ä¸ããã [tmrjournals.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

The Core Mechanism of Action of Polyalthic Acid in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyalthic acid, a clerodane diterpene primarily isolated from plants of the Polyalthia genus, has emerged as a promising natural compound with significant anticancer potential. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antineoplastic activity of this compound. It delves into its effects on apoptosis induction, cell cycle regulation, and key signaling pathways implicated in cancer progression. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies against cancer.

Cytotoxic Activity of this compound and Related Compounds

This compound and other clerodane diterpenes isolated from Polyalthia species have demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a critical measure of a compound's potency. Below is a summary of reported IC50 values.

| Compound/Extract | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MCF-7 | Breast Cancer | 98.76 | [1] |

| Polyalthialdoic acid | HL-60 | Human Leukemia | 21.8 | [2] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 | Human Leukemia | 13.7 | [2] |

| Methanolic Extract of Polyalthia longifolia | T-47D | Breast Cancer | 23.58 µg/mL | |

| Methanolic Extract of Polyalthia longifolia | MDA-MB-453 | Breast Cancer | 17.1 µg/mL | |

| Methanolic Extract of Polyalthia longifolia | PC3 | Prostate Cancer | 163.8 µM (48h) | [3] |

| Methanolic Extract of Polyalthia longifolia | DU145 | Prostate Cancer | 91.8 µM (48h) | [3] |

Core Mechanisms of Action

The anticancer activity of this compound and related compounds is attributed to a multi-pronged attack on cancer cell survival and proliferation. The primary mechanisms identified are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

This compound and extracts from Polyalthia longifolia are potent inducers of apoptosis, primarily through the intrinsic or mitochondrial pathway.[4] This programmed cell death is characterized by a cascade of molecular events.

-

Mitochondrial Membrane Depolarization: Treatment with Polyalthia longifolia methanolic leaf extracts has been shown to cause a loss of mitochondrial membrane potential in HeLa cells.[4]

-

Modulation of Bcl-2 Family Proteins: A key regulatory step in the intrinsic apoptotic pathway is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Extracts of Polyalthia longifolia have been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2 in HeLa and breast cancer cells.[4] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Caspase Activation: The increased mitochondrial permeability leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases. Specifically, the activation of initiator caspase-9 and effector caspase-3 has been reported.[4]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, compounds from Polyalthia longifolia have been shown to interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints.

-

G0/G1 and G2/M Phase Arrest: Treatment with methanolic extracts of Polyalthia longifolia has been demonstrated to cause an accumulation of cells in the G0/G1 and G2/M phases of the cell cycle in HeLa and prostate cancer cells.[3][4] This prevents the cells from proceeding to DNA synthesis (S phase) and mitosis (M phase), respectively. A study on a sulfated polysaccharide from Laurencia papillosa showed that at a low concentration it induced G1-phase arrest, while at higher concentrations it led to an increase in the sub-G1 (apoptotic) population.[5]

The table below summarizes the observed effects on cell cycle distribution in prostate cancer cells (PC3M-LUC-C6) treated with a methanolic extract of P. longifolia (MEP).[3]

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 50.2 | 23.4 | 26.4 |

| MEP (20 µg/mL) | 58.6 | 24.7 | 16.7 |

Modulation of Key Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound and related compounds is orchestrated through the modulation of critical intracellular signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis. The inhibition of STAT3 signaling is a key therapeutic strategy. While direct evidence for this compound is still emerging, other natural compounds have been shown to inhibit STAT3 phosphorylation, thereby preventing its dimerization, nuclear translocation, and transcriptional activity.[6] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[7] The activation of this pathway is a common event in many cancers. While direct studies on this compound are limited, arachidonic acid has been shown to activate the PI3K/Akt pathway in prostate cancer cells.[8] Conversely, some natural compounds exert their anticancer effects by inhibiting this pathway. Inhibition of PI3K prevents the phosphorylation and activation of Akt, which in turn can lead to decreased cell proliferation and increased apoptosis.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling network that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The MAPK family includes three main subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The role of these pathways in cancer is complex, with ERKs often promoting proliferation, while JNKs and p38 are frequently associated with stress responses and apoptosis.[10][11] Low extracellular pH, a condition often found in the tumor microenvironment, can activate ERKs, JNKs, and p38.[9] The precise effects of this compound on the different MAPK pathways are an area for further investigation.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's mechanism of action.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

-

Protocol Outline:

-

Treat cells with this compound to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

-

Principle: A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Protocol Outline:

-

Treat cells with this compound for the desired time.

-

Harvest and fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

-

Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid support membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that facilitates detection.

-

Protocol Outline:

-

Treat cells with this compound and prepare cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target protein (e.g., p-STAT3, Akt, Bax, Bcl-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via the intrinsic pathway and the induction of cell cycle arrest. Its modulatory effects on key signaling pathways, including STAT3, PI3K/Akt, and MAPK, underscore its multifaceted mechanism of action. While much of the detailed mechanistic work has been conducted on extracts of Polyalthia longifolia and related clerodane diterpenes, the available evidence strongly suggests that this compound is a key active constituent.

Future research should focus on elucidating the direct molecular targets of this compound within these signaling cascades. Investigating its effects on the phosphorylation status of specific kinases and transcription factors will provide a more detailed understanding of its mechanism. Furthermore, in vivo studies are warranted to evaluate the therapeutic efficacy and safety of this compound in preclinical cancer models. The development of nanoparticle-based delivery systems to enhance its bioavailability and tumor-targeting capabilities also represents a promising avenue for future investigation.[12] A deeper understanding of the intricate molecular mechanisms of this compound will be instrumental in its development as a novel and effective anticancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyalthia longifolia Extract Triggers ER Stress in Prostate Cancer Cells Concomitant with Induction of Apoptosis: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyalthia longifolia Methanolic Leaf Extracts (PLME) induce apoptosis, cell cycle arrest and mitochondrial potential depolarization by possibly modulating the redox status in hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Feedback activation of STAT3 limits the response to PI3K/AKT/mTOR inhibitors in PTEN-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low extracellular pH induces activation of ERK 2, JNK, and p38 in A431 and Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential activation of ERK, JNK/SAPK and P38/CSBP/RK map kinase family members during the cellular response to arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Antimicrobial Potential of Polyalthic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyalthic acid, a labdane (B1241275) diterpene primarily isolated from the oleoresin of Copaifera species (copaiba oil), has emerged as a promising natural product with a notable spectrum of antimicrobial and antifungal activities.[1][2][3][4] This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. As the threat of antimicrobial resistance continues to grow, the exploration of novel bioactive compounds like this compound is paramount for the development of new therapeutic agents.[1][4]

Antimicrobial and Antifungal Spectrum of Activity

This compound has demonstrated a significant inhibitory effect against a range of pathogenic microorganisms. Its activity is particularly pronounced against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is limited.[1] Furthermore, studies have highlighted its potential in combating fungal infections caused by yeasts such as Candida albicans and Cryptococcus neoformans.[5][6]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values of this compound and its analogs against various bacterial and fungal strains. These values, representing the lowest concentration of a substance that prevents visible growth of a microorganism, are crucial for assessing its potency.

Table 1: Antibacterial Activity of this compound and its Analogs (MIC in µg/mL)

| Organism | Strain | This compound | Analog 2a | Analog 3a | Reference |

| Staphylococcus epidermidis | ATCC 35984 | 256 | 64 | 32 | [1][3] |

| Enterococcus faecalis | ATCC 29212 | >512 | 16 | 8 | [1] |

| Enterococcus faecium | ATCC 19434 | >512 | 16 | 16 | [1] |

| Staphylococcus aureus | ATCC 25923 | >512 | 16 | 16 | [1] |

| Staphylococcus aureus | ATCC 8095 | >512 | 16 | 32 | [1] |

| Porphyromonas gingivalis | - | 6.25 | - | - | [1] |

| Peptostreptococcus micros | - | 6.25 | - | - | [1] |

| Escherichia coli | - | 4 | - | - | [5] |

Table 2: Antifungal Activity of this compound and its Analogs (MIC in µg/mL)

| Organism | Strain | This compound Analog 2b | Reference |

| Candida albicans | - | 21.8 | [5][6] |

| Cryptococcus neoformans | - | 12.3 | [5][6] |

Mechanism of Action

The antimicrobial and antifungal effects of this compound and its derivatives are attributed to their ability to compromise the structural and functional integrity of microbial cell membranes and induce oxidative stress through the production of reactive oxygen species (ROS).[1][5][6]

Signaling Pathway: Proposed Antifungal Mechanism of Action

The following diagram illustrates the proposed mechanism by which a this compound analog (2b) exerts its antifungal activity against Cryptococcus neoformans.

Caption: Proposed antifungal mechanism of this compound analog 2b.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal properties of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[1][7][8]

Reactive Oxygen Species (ROS) Production Assay

This assay is used to measure the generation of intracellular ROS in fungal cells upon treatment with an antifungal agent.

Protocol:

-

Cell Culture and Treatment: Fungal cells (e.g., C. neoformans) are cultured to the desired growth phase. The cells are then treated with various concentrations of the this compound analog. A vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide) are included.

-

Staining: The cells are stained with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFH-DA), which fluoresces upon oxidation by ROS.

-

Fluorescence Measurement: The fluorescence intensity is measured at different time points using a fluorescence microplate reader or flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[5][6]

Cell Membrane Integrity Assay

This assay evaluates the ability of a compound to disrupt the cell membrane of microorganisms.

Protocol:

-

Cell Culture and Treatment: Microbial cells are cultured and then treated with different concentrations of this compound or its analogs.

-

Staining: The cells are stained with a fluorescent dye that can only enter cells with compromised membranes, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI).

-

Microscopy or Flow Cytometry: The stained cells are visualized using fluorescence microscopy or quantified using flow cytometry. An increase in the number of fluorescent cells indicates damage to the cell membrane.[5][6]

Conclusion and Future Directions

This compound and its synthetic analogs represent a promising class of antimicrobial and antifungal agents. Their activity against clinically relevant Gram-positive bacteria and pathogenic fungi, coupled with a mechanism of action that involves membrane disruption and ROS production, makes them attractive candidates for further drug development. Future research should focus on optimizing the structure of this compound to enhance its antimicrobial spectrum and potency, conducting in vivo efficacy and toxicity studies, and further elucidating its detailed molecular mechanisms of action. These efforts will be crucial in translating the therapeutic potential of this natural compound into novel treatments for infectious diseases.

References

- 1. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into the Antimicrobial Potential of Polyalthia longifolia—Antibiofilm Activity and Synergistic Effect in Combination with Penicillin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Activity of this compound Analogs Against Cryptococcus neoformans Involves Production of Reactive Oxygen Species (ROS) and Disruption of Cell Membrane Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Polyalthic Acid: A Promising Diterpene Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Polyalthic acid, a naturally occurring labdane (B1241275) diterpene, has emerged as a significant lead compound in the field of drug discovery.[1] Isolated from various plant sources, notably from the oleoresin of trees belonging to the Copaifera genus and plants of the Polyalthia genus, this compound has demonstrated a broad spectrum of biological activities.[2][3] Its diverse pharmacological profile, encompassing antimicrobial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties, positions it as a valuable scaffold for the development of new therapeutic agents.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, mechanism of action, and potential as a precursor for novel drug candidates.

Chemical Properties and Structure

This compound, with the chemical formula C20H28O3, is characterized by a diterpenoid structure featuring a furan (B31954) ring. The stereochemistry of this compound has been elucidated, providing a foundational understanding for structure-activity relationship (SAR) studies. The presence of a carboxylic acid group and a reactive furan moiety offers opportunities for synthetic modifications to enhance its therapeutic properties.[4]

Biological Activities and Therapeutic Potential

Extensive in vitro and in vivo studies have revealed the multifaceted pharmacological effects of this compound. Its potential applications span across various therapeutic areas, making it a subject of intensive research.

Antimicrobial and Antifungal Activity

This compound has shown noteworthy activity against a range of pathogenic bacteria and fungi.[2] It has been reported to be effective against Gram-positive bacteria, including strains of Staphylococcus aureus.[5][6] Furthermore, its antifungal properties have been documented against clinically relevant fungi. The mechanism of its antifungal action is believed to involve the generation of reactive oxygen species (ROS) and disruption of the fungal cell membrane integrity.

Antiparasitic Activity

Significant antiparasitic effects of this compound have been observed against various parasites. It has demonstrated activity against Leishmania donovani and Trypanosoma brucei, the causative agents of leishmaniasis and African trypanosomiasis, respectively.[1]

Anticancer Activity

One of the most promising therapeutic avenues for this compound is in oncology. Studies have shown its cytotoxic effects against several human cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.[7] The proposed mechanism for its anticancer activity involves the induction of apoptosis through the intrinsic pathway and the generation of DNA damage.

Anti-inflammatory Activity

This compound has also exhibited anti-inflammatory properties, suggesting its potential in treating inflammatory disorders.[4] While the precise signaling pathways are still under investigation, it is hypothesized that its anti-inflammatory effects may be mediated through the modulation of key inflammatory pathways such as NF-κB and MAPK.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its derivatives against various cell lines and microorganisms.

Table 1: Anticancer and Antiparasitic Activity of this compound

| Cell Line / Organism | Assay | IC50 / CC50 (µg/mL) | Reference |

| Leishmania donovani | Antileishmanial Assay | 8.68 | |

| Trypanosoma brucei | Antitrypanosomal Assay | 3.87 | [1] |

| MCF-7 (Breast Cancer) | Cytotoxicity Assay | Not Specified | |

| BeWo (Choriocarcinoma) | Cytotoxicity Assay | 171.76 ± 7.725 (CC50) | [8] |

| Toxoplasma gondii | Antiparasitic Assay | 93.24 ± 1.395 (IC50) | [8] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Assay | MIC (µg/mL) | Reference |

| Staphylococcus epidermidis | Broth Microdilution | 256 | [4] |

| Cariogenic Strains | MIC Assay | 25 - 50 | [8] |

Table 3: Activity of this compound Analogs

| Compound | Target Organism/Cell Line | Assay | IC50 / MIC (µg/mL) | Reference |

| Analog 2h | Leishmania donovani | Antileishmanial Assay | 3.84 | [1] |

| Analog 2c | Trypanosoma brucei | Antitrypanosomal Assay | 2.54 | [1] |

| Analog 3a | Enterococcus faecalis | Broth Microdilution | 8 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Copaifera Oleoresin

-

Extraction: The oleoresin is dissolved in an organic solvent such as dichloromethane.

-

Chromatography: The dissolved oleoresin is subjected to column chromatography on silica (B1680970) gel.

-

Elution: A solvent gradient of increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used to elute the fractions.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a defined concentration (e.g., 10^5 CFU/mL).

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are attributed to its interaction with various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In cancer cells, this compound is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[9] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway induced by this compound.

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are likely mediated by the inhibition of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways. By suppressing these pathways, this compound can reduce the production of inflammatory mediators like cytokines and chemokines.

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The chemical structure of this compound provides several sites for modification to improve its potency, selectivity, and pharmacokinetic properties. SAR studies have focused on the derivatization of the carboxylic acid group to generate amides and diols.[1] These modifications have, in some cases, led to analogs with enhanced biological activity. For instance, certain amide derivatives have shown improved antileishmanial and antitrypanosomal activities compared to the parent compound.[1]

References

- 1. Synthesis and biological evaluation of this compound derivatives for the treatment of neglected diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biological Activities of Ent-Polyalthic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antibacterial Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activities of polyalthic acids analogs | Poster Board #523 - American Chemical Society [acs.digitellinc.com]

- 6. Synthesis and Antibacterial Activity of this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyalthia longifolia Extract Triggers ER Stress in Prostate Cancer Cells Concomitant with Induction of Apoptosis: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound from Copaifera lucens Demonstrates Anticariogenic and Antiparasitic Properties for Safe Use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijmrhs.com [ijmrhs.com]

Unveiling the Antiparasitic Potential of Polyalthic Acid Against Leishmania donovani: A Technical Guide

For Immediate Release

Shanghai, China – December 19, 2025 – This technical guide provides a comprehensive overview of the antiparasitic effects of Polyalthic acid, a naturally occurring diterpenoid, against Leishmania donovani, the causative agent of visceral leishmaniasis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available efficacy data, detailed experimental methodologies, and the current understanding of its mechanism of action.

Quantitative Efficacy of this compound

Current research indicates that this compound exhibits leishmanicidal activity against the amastigote stage of Leishmania donovani. The effective concentration required to inhibit 50% of the parasite population (EC50) has been reported, although data on its effect on promastigotes and its cytotoxicity against host cells for this specific species remain to be fully elucidated.

| Parameter | Organism/Cell Line | Value | Reference |

| EC50 | Leishmania donovani (amastigotes) | 27.43 µM | [1] |

| EC50 | Leishmania amazonensis (promastigotes) | 2.01 µM (at 24h) | [2] |

| EC50 | Leishmania amazonensis (amastigotes) | 3.22 µM (at 48h) | [2] |

| CC50 | Peritoneal Macrophages | > 93.5 µM | [2] |

Note: The Selectivity Index (SI) for L. donovani cannot be calculated at this time due to the absence of specific cytotoxicity data for this compound against a relevant macrophage cell line in the context of L. donovani infection. The SI for L. amazonensis amastigotes is >29.04.

Experimental Protocols

This section details standardized methodologies for the in vitro assessment of the anti-leishmanial activity of compounds like this compound against Leishmania donovani.

Cultivation of Leishmania donovani Promastigotes

A widely used method for the axenic cultivation of L. donovani promastigotes involves the following steps:

-

Culture Medium: Modified Eagle's Medium (MEM) or HOMEM is supplemented with 10-20% heat-inactivated Fetal Calf Serum (FCS), L-glutamine, and antibiotics (penicillin-streptomycin). The pH of the medium is adjusted to 7.2-7.4.

-

Initiation of Culture: Promastigotes from a stationary phase culture are inoculated into fresh medium at a density of approximately 1 x 10^6 cells/mL.

-

Incubation: Cultures are maintained at 25-26°C.

-

Subculturing: Parasites are subcultured every 3-4 days to maintain them in the logarithmic phase of growth for experiments.

Figure 1. Workflow for the in vitro cultivation of Leishmania donovani promastigotes.

In Vitro Anti-promastigote Assay

To determine the efficacy of this compound against the promastigote stage, the following protocol is employed:

-

Parasite Preparation: Logarithmic phase promastigotes are harvested, centrifuged, and resuspended in fresh culture medium to a final concentration of 1 x 10^6 cells/mL.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well. Subsequently, 100 µL of the various drug dilutions are added. Control wells containing parasites with solvent alone and medium alone are included.

-

Incubation: The plate is incubated at 25-26°C for 48-72 hours.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer. The fluorescence or absorbance is measured, and the IC50 value is calculated.

In Vitro Anti-amastigote Assay

The activity against the clinically relevant intracellular amastigote stage is assessed as follows:

-

Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7 or J774) is cultured in DMEM supplemented with 10% FCS and antibiotics and seeded into 96-well plates.

-

Infection: Macrophages are infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Drug Treatment: After infection, the wells are washed to remove extracellular parasites, and fresh medium containing serial dilutions of this compound is added.

-

Incubation: The infected and treated macrophages are incubated for a further 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification: The number of intracellular amastigotes is determined by staining the cells with Giemsa and counting the number of amastigotes per 100 macrophages under a light microscope. The EC50 value is then calculated.

Figure 2. Workflow for the in vitro anti-amastigote assay.

Putative Mechanism of Action

While the precise signaling pathways affected by this compound in Leishmania donovani have yet to be fully elucidated, studies on related diterpenes and other Leishmania species suggest a multifactorial mechanism of action primarily targeting the parasite's mitochondria.

The proposed mechanism involves the induction of mitochondrial dysfunction, leading to a cascade of events culminating in parasite death. This includes the disruption of the mitochondrial membrane potential, an increase in the production of reactive oxygen species (ROS), and subsequent oxidative stress. This oxidative imbalance can damage vital cellular components, including DNA, lipids, and proteins, ultimately leading to an apoptosis-like cell death in the parasite.

References

Cytotoxicity Profile of Polyalthic Acid on Human Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyalthic acid, a naturally occurring diterpenoid, has garnered attention for its potential as a cytotoxic agent against cancer cells. This technical guide provides a comprehensive overview of the current knowledge on the cytotoxicity profile of this compound against human cell lines. Due to the limited availability of extensive research on the isolated compound, this document synthesizes the existing data on pure this compound and complements it with findings from studies on extracts of Polyalthia species, which are rich in this compound. This guide presents quantitative cytotoxicity data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways to facilitate further research and drug development efforts. A notable observation from the available data is the selective cytotoxic and genotoxic effect of this compound on tumor cells over normal cells.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and related extracts have been evaluated across various human cell lines. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values are summarized below. It is important to note that much of the available data pertains to crude extracts of Polyalthia species rather than the isolated this compound.

Cytotoxicity of Pure this compound

The following table summarizes the reported cytotoxic activity of isolated this compound on different human cell lines.

| Cell Line | Cell Type | Assay | IC50 / CC50 (µM) | Incubation Time | Reference |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 114.7 | 72h | [1] |

| MCF-10A | Human Normal Breast Epithelial | MTT | 239.5 | 72h | [1] |

| V79 | Chinese Hamster Lung Fibroblast | Colony Formation | CC50: >413.2 (1250 µg/mL) | Not Specified | |

| BeWo | Human Choriocarcinoma | Not Specified | IC50: 308.5 (93.24 µg/mL) | Not Specified | [2] |

Note: The study on BeWo cells evaluated the antiparasitic activity of this compound, and the IC50 value reflects the inhibition of Toxoplasma gondii proliferation.

Cytotoxicity of Polyalthia Species Extracts

The following table presents the cytotoxic activity of extracts from various Polyalthia species, which are known to contain this compound and other bioactive compounds. This data provides a broader perspective on the potential anticancer properties associated with this plant genus.

| Plant Extract | Cell Line | Cell Type | IC50 (µg/mL) | Incubation Time | Reference |

| Polyalthia longifolia (Chloroform Fraction) | SW-620 | Human Colon Adenocarcinoma | 6.1 | Not Specified | |

| Polyalthia longifolia (Methanolic Extract) | T-47D | Human Breast Cancer | 23.58 ± 3 | 24h | |

| Polyalthia longifolia (Methanolic Extract) | T-47D | Human Breast Cancer | 17.59 ± 1.9 | 48h | |

| Polyalthia evecta (50% Ethanol-Water Leaf Extract) | HepG2 | Human Hepatoma | 62.8 ± 7.3 | 24h |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of this compound.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, T-47D, SW-620, HepG2) and normal cell lines (e.g., MCF-10A) are obtained from certified cell banks.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

While the precise signaling pathways activated by pure this compound are not yet fully elucidated, studies on Polyalthia extracts suggest the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Proposed Apoptotic Signaling Pathway

The available evidence points towards a mechanism involving the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic profile of a compound like this compound.

References

Pharmacological potential of diterpenes from Copaifera species

An In-depth Technical Guide to the Pharmacological Potential of Diterpenes from Copaifera Species

Introduction

The genus Copaifera, commonly known as copaiba, encompasses several species of trees native to the tropical regions of Latin America and Western Africa. The oleoresin exuded from the trunks of these trees has been a cornerstone of traditional medicine for centuries, employed for its anti-inflammatory, antimicrobial, and wound-healing properties.[1][2] Modern phytochemical analysis has revealed that this oleoresin is a complex mixture of sesquiterpenes and diterpenes, with the latter being largely responsible for many of its significant biological activities.[1][3][4] Diterpenes are a class of C20 terpenoids that exhibit a wide range of structural diversity, including labdane, kaurane, and clerodane skeletons, which correlates with their broad spectrum of pharmacological effects.[1][3]

This technical guide provides a comprehensive overview of the pharmacological potential of diterpenes isolated from various Copaifera species. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their anti-inflammatory, antimicrobial, anticancer, and antiparasitic activities. The guide includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and biological pathways to facilitate further research and development in this promising area of natural product chemistry.

Pharmacological Activities of Copaifera Diterpenes

The diterpenoid constituents of Copaifera oleoresins have been scientifically validated to possess a range of pharmacological properties. These activities are primarily attributed to various diterpenic acids.[5]

Antiparasitic Activity

Diterpenes from Copaifera have demonstrated significant activity against several protozoan parasites, including Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas' disease, respectively.[6][7]

Antileishmanial Activity: Studies have shown that diterpene acids from Copaifera oleoresins are active against both promastigote and amastigote forms of Leishmania amazonensis.[7][8] For instance, hydroxycopalic acid and methyl copalate are most active against promastigotes, while pinifolic and kaurenoic acid are more effective against the clinically relevant axenic amastigotes.[7][8] The mechanism of action for some of these diterpenes involves increasing the permeability of the parasite's plasma membrane and inducing mitochondrial membrane depolarization.[7][8]

Trypanocidal Activity: Several diterpenes have also been evaluated for their in vitro activity against all life stages of Trypanosoma cruzi.[6][9] These compounds have been shown to induce changes in the parasite's oxidative metabolism, leading to autophagic processes and selective cell death.[6][9]

Table 1: Antiparasitic Activity of Diterpenes from Copaifera Species

| Diterpene | Parasite | Form | IC50 (µg/mL) | Copaifera Species | Reference(s) |

|---|---|---|---|---|---|

| Hydroxycopalic acid | Leishmania amazonensis | Promastigote | 2.5 | C. officinales | [7][8] |

| Methyl copalate | Leishmania amazonensis | Promastigote | 6.0 | C. officinales | [7][8] |

| Pinifolic acid | Leishmania amazonensis | Axenic Amastigote | 3.5 | C. officinales | [7][8] |

| Kaurenoic acid | Leishmania amazonensis | Axenic Amastigote | 4.0 | C. officinales |[7][8] |

Antimicrobial and Antibiofilm Activity

The traditional use of copaiba oleoresin as an antiseptic is supported by numerous studies demonstrating the antibacterial effects of its diterpene constituents against a variety of pathogens, including those relevant to oral health and multidrug-resistant (MDR) strains.[10][11]

Labdane-type diterpenes, such as (–)-copalic acid, have shown potent activity against key periodontal pathogens like Porphyromonas gingivalis.[10][12] (–)-Polyalthic acid has also demonstrated significant bactericidal effects against bacteria implicated in dental caries and endodontic infections.[13][14] Recent studies have highlighted the potential of Copaifera diterpenes to act against MDR bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values between 12.5 and 50 µg/mL.[11] Furthermore, these diterpenes have shown promising activity in inhibiting biofilm formation, with Minimum Inhibitory Concentration of Biofilm (MICB₅₀) values as low as 3.12-25 µg/mL.[11]

Table 2: Antimicrobial Activity of Diterpenes from Copaifera Species

| Diterpene | Microorganism | Activity | MIC (µg/mL) | Copaifera Species | Reference(s) |

|---|---|---|---|---|---|

| (–)-Copalic acid | Porphyromonas gingivalis | Bacteriostatic/Bactericidal | 3.1 | C. langsdorffii | [10][12] |

| (–)-Polyalthic acid | P. gingivalis (ATCC 33277) | Bactericidal | 6.25 | C. duckei | [13][14] |

| (–)-Polyalthic acid | P. micros (clinical isolate) | Bactericidal | <10 | C. duckei | [14] |

| Kaurenoic acid | Enterococcus faecium | Antibacterial | 2.3 (IC50) | C. reticulata | [2] |

| Kaurenoic acid | MRSA | Antibacterial | 3.4 (IC50) | C. reticulata | [2] |

| (–)-Polyalthic acid | Enterococcus faecium | Antibacterial | 8.5 (IC50) | C. reticulata | [2] |

| (–)-Polyalthic acid | MRSA | Antibacterial | 8.9 (IC50) | C. reticulata | [2] |

| Diterpene "1" & "5" | MDR Bacteria | Antibacterial | 12.5 - 50 | Copaifera spp. |[11] |

Anticancer and Cytotoxic Activity

The cytotoxic potential of Copaifera diterpenes against various human cancer cell lines has been an area of active investigation.[15][16] While some studies suggest that the cytotoxic effects of the whole oleoresin are mainly due to sesquiterpenes, isolated diterpenes have also shown notable activity.[2]

Kaurenoic acid has demonstrated cytotoxicity against multiple human tumor cell lines, including leukemia, breast, colon, gastric, and glioblastoma cells.[15] Copalic acid has been reported to be active against human glioblastoma (MO59J) and cervical adenocarcinoma (HeLa) cells.[15][16] The resinous fraction of Copaifera reticulata, which is rich in diterpenes, showed potent cytotoxic activity against several cancer cell lines, with an IC50 as low as 0.6 µg/mL against H1299 lung cancer cells, inducing over 95% apoptosis.[17] Some of these cytotoxic effects are linked to the modulation of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell metabolism, growth, and apoptosis.[16]

Table 3: Anticancer and Cytotoxic Activity of Diterpenes from Copaifera Species

| Diterpene/Fraction | Cell Line | Cell Type | IC50 | Copaifera Species | Reference(s) |

|---|---|---|---|---|---|

| Copalic acid | MO59J | Human glioblastoma | 68.3 µg/mL | C. langsdorffii | [15][16] |

| Copalic acid | HeLa | Human cervical adenocarcinoma | 44.0 µg/mL | C. langsdorffii | [15][16] |

| Methyl copalate | P-388 | Murine lymphoma | 2.5 µg/mL | Not Specified | [16] |

| Methyl copalate | A549 | Human lung carcinoma | 5.0 µg/mL | Not Specified | [16] |

| Resinous Fraction (RF) | H1299 | Human lung carcinoma | 0.6 µg/mL | C. reticulata | [17] |

| Resinous Fraction (RF) | Jurkat | Human T-cell leukemia | <10 µg/mL | C. reticulata | [17] |

| Resinous Fraction (RF) | Nalm 6 | Human B-cell precursor leukemia | <10 µg/mL | C. reticulata | [17] |

| Kaurenoic acid | HCT-8 | Human colon tumor | 44.7 µM | Not Specified | [16] |

| Kaurenoic acid | MCF-7 | Human breast tumor | 84.2 µM | Not Specified |[16] |

Anti-inflammatory Activity